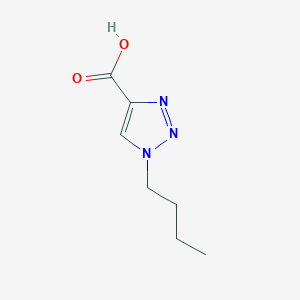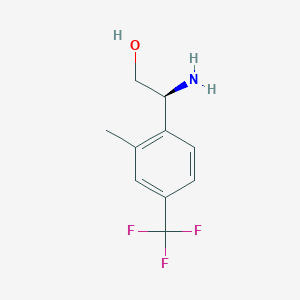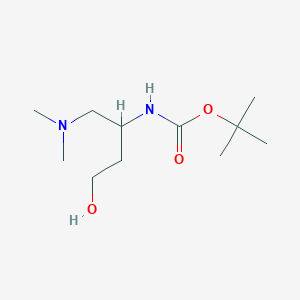
tert-Butyl (1-(dimethylamino)-4-hydroxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate: is a compound commonly used in organic chemistry, particularly in the protection of amine groups. It is a derivative of carbamic acid and is known for its stability and ease of removal under specific conditions. This compound is often utilized in peptide synthesis and other organic synthesis processes due to its protective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction can be conducted in various solvents, including dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate is used as a protecting group for amines. It allows for selective reactions to occur without interference from the amine group.
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling of amino acids.
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate exerts its effects involves the formation of a stable carbamate bond with the amine group. This bond is resistant to various reaction conditions, allowing for selective reactions to occur. The removal of the protecting group is typically achieved through acidic or basic hydrolysis, resulting in the release of the free amine.
Comparison with Similar Compounds
- tert-butyl carbamate
- N,N-dimethylcarbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate is unique due to its combination of a tert-butyl carbamate group and a dimethylamino group. This combination provides enhanced stability and selectivity compared to other similar compounds. The presence of the hydroxyl group also allows for additional functionalization and reactivity.
Properties
Molecular Formula |
C11H24N2O3 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)12-9(6-7-14)8-13(4)5/h9,14H,6-8H2,1-5H3,(H,12,15) |
InChI Key |
UEJRFYSKPTWXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


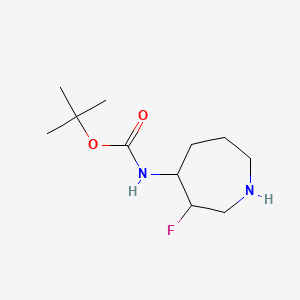
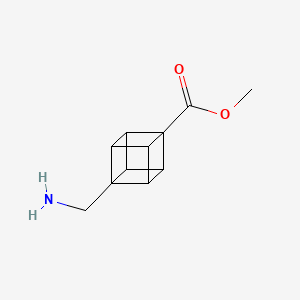
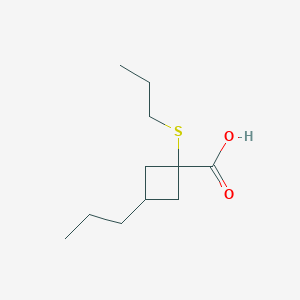
![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)
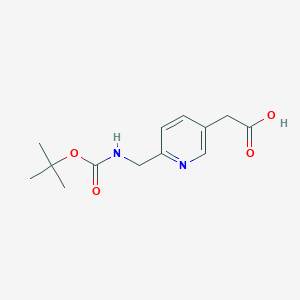
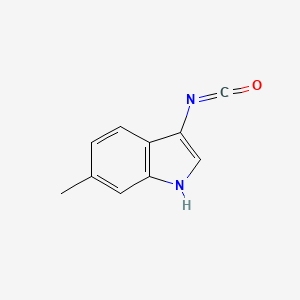
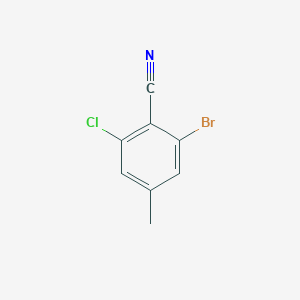
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)
